molecular formula C8H7BrN2 B15225436 6-Bromo-5-methylimidazo[1,5-a]pyridine

6-Bromo-5-methylimidazo[1,5-a]pyridine

Cat. No.: B15225436
M. Wt: 211.06 g/mol
InChI Key: DOWYPRMRDXEQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylimidazo[1,5-a]pyridine (CAS: 1239880-00-2) is a high-purity, halogenated nitrogen heterocycle with a molecular formula of C7H5BrN2 and a molecular weight of 197.03 g/mol. This compound serves as a versatile and critical synthetic building block in medicinal chemistry and organic research, particularly in metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization . Its core imidazo[1,5-a]pyridine scaffold is of significant research value in the development of novel therapeutic agents. Published literature references its application as a key intermediate in the preparation of kinase inhibitors . The compound is offered with a guaranteed purity of 98% and must be stored dry at 2-8°C to ensure stability . This product is intended for research and development purposes only. It is not classified as a dangerous good according to transportation regulations, but standard laboratory safety practices should be followed.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3

InChI Key

DOWYPRMRDXEQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CN=CN12)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with 5-methyl-2-aminopyridine, which reacts with ethyl 2-bromoacetoacetate in refluxing ethanol (80°C, 12 hours) to form the intermediate ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate. Saponification with aqueous sodium hydroxide (2 M, 60°C, 4 hours) yields the carboxylic acid derivative, which is subsequently brominated at position 6. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic α-carbon of the bromoester, followed by intramolecular cyclization (Figure 1).

Key Mechanistic Steps :

  • Nucleophilic attack by the amine on the α-bromo carbonyl compound.
  • Elimination of HBr to form an imine intermediate.
  • Cyclization via intramolecular electrophilic aromatic substitution.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent Ethanol Maximizes cyclization efficiency
Temperature 80–100°C Higher temperatures reduce dimerization
Stoichiometry 1:1.2 (amine:ester) Excess ester minimizes side reactions
Reaction Time 12–16 hours Prolonged durations improve conversion

Industrial protocols often employ inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive intermediates, achieving yields of 60–70%. Scalability is limited by the exothermic nature of the cyclization step, requiring controlled cooling systems.

Industrial Scale-Up Considerations

Large-scale production involves continuous-flow reactors to enhance heat dissipation and mixing efficiency. For example, a pilot plant study demonstrated a 15% yield increase when switching from batch to flow chemistry (residence time: 30 minutes, 90°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, though recrystallization from hot ethanol is preferred industrially for cost efficiency.

Bromination Strategies

Introducing bromine at the 6-position is achieved through direct electrophilic substitution or post-cyclization halogenation.

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) at 0–5°C selectively brominates the 5-methylimidazo[1,5-a]pyridine scaffold at position 6. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) as an initiator.

Typical Protocol :

  • Substrate (1 equiv), NBS (1.1 equiv), AIBN (0.05 equiv) in DCM.
  • Stir at 0°C for 6 hours, then warm to room temperature.
  • Yield: 75–80%, purity >98% (HPLC).

Post-Cyclization Bromination

Alternative approaches involve brominating preformed imidazo[1,5-a]pyridine derivatives. For instance, treatment with bromine in acetic acid (20% v/v, 50°C, 3 hours) achieves comparable yields but requires careful pH control to avoid ring hydrolysis.

Ritter-Type Reaction Methodologies

A novel Ritter-type reaction has been developed for constructing imidazo[1,5-a]pyridines with high regioselectivity. This method involves the reaction of nitriles with secondary alcohols under acidic conditions.

Reaction Overview

The substrate 5-methylimidazo[1,5-a]pyridine reacts with acetonitrile in the presence of concentrated sulfuric acid at 120°C for 8 hours, yielding the 6-bromo derivative after subsequent bromination.

Advantages :

  • High regioselectivity (>90% at position 6).
  • Tolerance for diverse nitrile substituents.

Key Parameters and Yield Optimization

Parameter Optimal Condition Yield
Acid Catalyst H₂SO₄ (95%) 78%
Temperature 120°C 82%
Reaction Time 8 hours 75%

This method avoids hazardous brominating agents, making it environmentally favorable. However, the requirement for strong acids complicates waste management.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the dominant methods is presented below:

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Cyclocondensation Ethanol, NaOH, NBS 65 95 High
Ritter-Type Reaction H₂SO₄, CH₃CN 78 98 Moderate
Post-Cyclization Br₂ Br₂, CH₃COOH 70 97 Low

Key Insights :

  • Cyclocondensation is preferred for large-scale synthesis due to established protocols.
  • Ritter-type reactions offer superior regioselectivity but require stringent safety measures.

Analytical Techniques for Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.0 Hz, 1H, H-7), 2.45 (s, 3H, CH₃).
    • ¹³C NMR confirms the carboxylic acid (δ 167.2 ppm) and bromine-induced deshielding.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₉H₇BrN₂O₂: [M+H]⁺ 255.07; Found: 255.06.
  • X-ray Crystallography :

    • Orthorhombic crystal system (space group P2₁2₁2₁), validating the planar aromatic core.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    N-Oxides: Oxidized forms with an oxygen atom bonded to the nitrogen in the imidazole ring.

    Dehalogenated Compounds: Products with the bromine atom removed.

Scientific Research Applications

6-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic compound featuring fused imidazole and pyridine rings, with a bromine atom at the 6-position and a methyl group at the 5-position of the imidazo ring. Due to its structural similarity to biologically active molecules, this compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Use as Kinase Inhibitors

Pyrazolo[1,5-a]pyridine derivatives are useful as AXL and c-MET kinase inhibitors . Kinases control cell activation, growth, and differentiation, and high kinase activity is implicated in many diseases . Receptor tyrosine kinases (RTK) and tyrosine kinase AXL are part of a family of tyrosine receptors .

Anti-TB Applications

Imidazo[1,2-a]pyridine analogs exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds of the imidazo[1,2-a]pyridine class are potent inhibitors of Mtb and M. bovis BCG . Further research into anti-TB activity has identified compounds with improved activity and stability .

Use in Synthesis

A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This method involves a series of reactions including transamidation, nitrile attack, condensation, and elimination to form the 1,2,4-triazolo[1,5-a]pyridine product .

Structural Similarity and Biological Activities

The uniqueness of this compound lies in its specific combination of halogenation and methylation patterns that confer unique biological activities not found in its analogs.

Compound NameStructural FeaturesUnique Aspects
2-Methylimidazo[4,5-b]pyridineContains a different ring fusionKnown for its mutagenic properties
6-Methylimidazo[1,2-a]pyridineSimilar methyl group, different brominationExhibits distinct pharmacological profiles
5-Bromo-6-methylimidazo[1,2-a]pyridineSimilar bromination patternUsed in studies related to receptor inhibition
Imidazo[1,2-a]pyridine derivativesVarying substitutions on the imidazole ringDiverse activities, e.g., anti-inflammatory, anticancer effects

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Imidazo[1,5-a]pyridine Derivatives

Compound CAS Number Substituents Molecular Weight (g/mol) Key Applications
6-Bromo-5-methylimidazo[1,5-a]pyridine Not provided Br (C6), CH₃ (C5) ~211 (estimated) Potential fluorophore, drug intermediate
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine 1554534-02-9 Br (C1), hydrogenated core 201.07 Synthetic intermediate
5-Bromo-7-chloroimidazo[1,5-a]pyridine 1427424-93-8 Br (C5), Cl (C7) 231.48 Undisclosed, likely biological studies

Triazolo[1,5-a]pyridine Derivatives

Triazolo[1,5-a]pyridines share a similar fused bicyclic structure but replace the imidazole ring with a triazole. For example:

  • 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5): This compound exhibits herbicidal, antimicrobial, and antitumor activities due to the triazole core’s electron-deficient nature. The bromine and methyl groups enhance its stability and bioavailability compared to non-halogenated analogs .

Key Differences :

  • Electronic Properties : The triazolo core is more electron-deficient than imidazo[1,5-a]pyridine, affecting coordination capabilities and photophysical behavior .
  • Biological Activity : Triazolo derivatives show broader herbicidal and antiparasitic applications, while imidazo derivatives are prioritized in fluorescence and enzyme inhibition .

Imidazo[1,5-a]pyridine-Based Coordination Complexes

Imidazo[1,5-a]pyridine derivatives with pyridyl or carboxylate substituents form stable coordination polymers. For instance:

  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine : This derivative acts as a bidentate ligand for Zn(II), forming 1D/2D polymers. The pyridyl group enhances metal-binding efficiency compared to bromo/methyl substituents, which prioritize lipophilicity over coordination .

Table 2: Functional Group Impact on Coordination Properties

Substituent Type Example Compound Metal Affinity Application
Pyridyl 1-(2-Pyridyl)imidazo[1,5-a]pyridine High (Zn(II), Cu(II)) Coordination polymers
Bromo/Methyl This compound Low Bioimaging, drug design
Carboxylate Imidazo[1,5-a]pyridine-3-carboxylic acid Moderate Sensor materials

Pharmacological Analogs

  • EGFR Tyrosine Kinase Inhibitors: Imidazo[1,5-a]pyridine derivatives with hydrophobic substituents (e.g., aryl groups) exhibit nanomolar inhibition of EGFR. The bromo and methyl groups in this compound may similarly enhance hydrophobic binding but require optimization for pharmacokinetics .
  • Cysteine Protease Inhibitors : Pyridylimidazo[1,5-a]pyridines show Ki values of 13.75–99.30 mM against papain. The bromo-methyl derivative’s larger halogen may improve affinity but reduce solubility .

Q & A

What are the optimized synthetic routes for 6-Bromo-5-methylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

Answer:
A high-yield method involves cyclocondensation of nitroalkanes with 2-(aminomethyl)pyridine derivatives in the presence of polyphosphoric acid (PPA) and phosphorous acid. For example, heating nitroethane with 2-picolylamine at 160°C for 2–3 hours under PPA catalysis achieves yields of ~76% . Key variables include:

  • Catalyst ratio : Excess PPA enhances cyclization efficiency.
  • Temperature : Reactions above 150°C favor imidazo[1,5-a]pyridine formation over side products.
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) on the pyridine ring require longer reaction times (up to 4 hours) .

How is structural characterization of this compound performed to confirm purity and regiochemistry?

Answer:
Multi-modal analysis is critical:

  • NMR spectroscopy : 1H^1H NMR distinguishes regioisomers via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 227.0004 for C8_8H8_8BrN2_2) .
  • X-ray crystallography : Resolves ambiguity in fused-ring orientation and bromine positioning .

What mechanistic pathways explain the formation of imidazo[1,5-a]pyridines during cyclocondensation?

Answer:
The reaction proceeds via:

Nucleophilic attack : 2-(Aminomethyl)pyridine reacts with nitronates to form an amidinium intermediate.

Cyclization : A 5-exo-trig cyclization generates a dihydroimidazo[1,5-a]pyridinium ion.

Deprotonation and elimination : Loss of phosphorylated hydroxylamine yields the final product . Computational studies suggest bromine at position 6 stabilizes the transition state through inductive effects .

How does this compound exhibit antimicrobial activity, and what assays validate its efficacy?

Answer:
In vitro studies show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. Key methodologies include:

  • Broth microdilution : Compound dilutions in Mueller-Hinton broth incubated for 18–24 hours at 37°C .
  • Time-kill assays : Log-phase bacterial reduction (>3-log CFU/mL) within 6 hours .
  • SAR analysis : The bromine atom enhances membrane permeability, while the methyl group reduces cytotoxicity .

What strategies are employed to optimize the anticancer activity of imidazo[1,5-a]pyridine derivatives?

Answer:
Modifications focus on:

  • Substituent engineering : Introducing sulfonamide groups at position 7 improves PARP1 inhibition (IC50_{50} < 50 nM) .
  • Hybrid scaffolds : Fusion with triazolo rings enhances DNA intercalation, as shown in cytotoxicity assays against HeLa cells (IC50_{50} = 1.2 µM) .
  • Prodrug approaches : Phosphate ester derivatives increase aqueous solubility by 10-fold without compromising activity .

How does the reactivity of this compound compare to non-brominated analogs in cross-coupling reactions?

Answer:
The bromine atom enables Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C), achieving >85% yield. Non-brominated analogs require harsher conditions (e.g., Ullmann coupling with CuI at 120°C) . The methyl group at position 5 sterically hinders β-hydride elimination, favoring monoarylation .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted amines and nitroalkanes .
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (melting point 148–150°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities .

What experimental designs are used to evaluate this compound in drug discovery pipelines?

Answer:

  • Kinetic solubility assays : Shake-flask method in PBS (pH 7.4) identifies solubility limits (<50 µg/mL suggests formulation challenges) .
  • CYP450 inhibition screening : Fluorescence-based assays using human liver microsomes assess metabolic stability (IC50_{50} > 10 µM preferred) .
  • In vivo PK/PD models : Oral administration in rodents (10 mg/kg) measures bioavailability (F% = 22 ± 5%) and tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.